PJ34

Description

Structure

3D Structure

Properties

IUPAC Name |

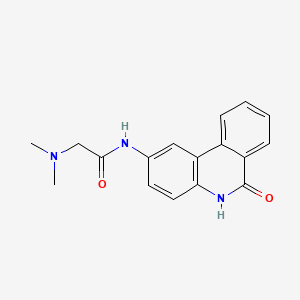

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJZZVDLGDDTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339305 | |

| Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344458-19-1 | |

| Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PJ-34 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA92ZAR7N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of PJ34 in Cancer Cell Eradication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PJ34, a phenanthridine derivative initially developed as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated a unique and potent anti-cancer activity that extends beyond its PARP-inhibitory functions. This technical guide provides an in-depth examination of the multifaceted mechanism of action of this compound in cancer cells. It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the complex signaling pathways involved. The evidence presented herein delineates a dual mechanism for this compound, encompassing both PARP-dependent and a distinct, PARP-independent pathway leading to mitotic catastrophe, highlighting its potential as a promising therapeutic agent.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA damage repair. PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This compound is a potent inhibitor of PARP1 and PARP2[1]. However, emerging research has unveiled a more complex and intriguing mechanism of action for this compound, demonstrating its ability to selectively eradicate a wide array of human cancer cells, including those resistant to conventional therapies, through a mechanism independent of its PARP inhibition at higher concentrations[1][2]. This guide delves into the core mechanisms underpinning this compound's potent anti-neoplastic effects.

PARP-Dependent Mechanism of Action

Consistent with its classification as a PARP inhibitor, one facet of this compound's anti-cancer activity lies in its ability to block the enzymatic function of PARP1 and PARP2. This inhibition disrupts the repair of single-strand DNA breaks, which, upon replication, can lead to the formation of cytotoxic double-strand breaks. In cancer cells with compromised DNA repair pathways (e.g., BRCA mutations), this accumulation of DNA damage can be lethal, a concept known as synthetic lethality[3].

PARP Inhibition and DNA Repair

This compound competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and subsequent recruitment of DNA repair machinery[4][5]. This is particularly effective in sensitizing cancer cells to DNA-damaging agents like cisplatin and temozolomide, where this compound has been shown to augment their cytotoxic effects[6][7].

Quantitative Data: PARP Inhibition

The inhibitory potency of this compound against PARP enzymes has been quantified in various studies.

| Parameter | Value | Enzyme(s) | Reference |

| IC50 | ~20 nM | PARP1, PARP2 | [1] |

| IC50 | 110 nM | PARP1 | [8] |

| IC50 | 86 nM | PARP2 | [8] |

| IC50 | 1 µM | Tankyrase-1, Tankyrase-2 | [1] |

PARP-Independent Mechanism: Mitotic Catastrophe

A compelling body of evidence points to a distinct, PARP-independent mechanism of action for this compound, particularly at concentrations higher than those required for PARP inhibition[1][2]. This mechanism is characterized by the induction of mitotic arrest and subsequent cell death via mitotic catastrophe, a form of cell death that occurs during mitosis. This effect is observed in a broad range of cancer cell types, irrespective of their BRCA mutation status, and notably, does not affect normal, healthy proliferating cells[1][2].

Induction of Mitotic Arrest

Treatment with this compound leads to a rapid and irreversible G2/M cell cycle arrest in cancer cells[2][9]. This arrest is not a consequence of DNA damage, as this compound at these effective concentrations does not induce DNA breaks[1][2]. Instead, it is attributed to the development of un-repairable anomalies in the mitotic spindle structure[1][2].

Signaling Pathways in Mitotic Arrest

Studies have implicated the activation of checkpoint pathways and the p53-p21 axis in the this compound-induced mitotic arrest. This compound treatment leads to the activation and phosphorylation of p53 at Serine15, followed by the upregulation of p21 in both a p53-dependent and -independent manner[9]. Interestingly, the mitotic arrest is not strictly dependent on PARP1, PARP2, p53, or ATM[9]. However, p21 has been identified as a necessary component for maintaining this growth arrest[9].

Induction of Apoptosis

In addition to mitotic catastrophe, this compound has been shown to induce apoptosis in various cancer cell lines. This is often observed in combination with other chemotherapeutic agents. For instance, this compound enhances the apoptotic effects of cisplatin in liver cancer cells[6][10]. In adult T-cell leukemia/lymphoma (ATLL) cells, this compound reactivates p53 transcriptional functions and induces caspase-3-dependent apoptosis[11][12].

Quantitative Data: In Vitro and In Vivo Efficacy

The cytotoxic and anti-tumor effects of this compound have been demonstrated across a range of cancer types.

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MCF-7 | Breast Cancer | Not specified, lethal at 10 µM | [9] |

| HCC1937 | Breast Cancer (BRCA1 mutant) | ~4 µM | [13] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~1.3 µM | [13] |

| HeLa | Cervical Cancer | 20 nM (PARP1 inhibition) | [8] |

| HepG2 | Liver Cancer | Dose-dependent suppression | [6][10] |

| SMMC7721 | Liver Cancer | Significant suppression at 1.0 mg/l | [10] |

| M14 | Melanoma | Not specified, induces cell death | [14] |

| B16F10 | Melanoma | Mild cytotoxicity alone, enhances cisplatin effect | [7][15] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Model | This compound Dosage | Outcome | Reference |

| Glioblastoma | Intracranial tumors in nude mice | 10 mg/kg IP, 3x/week for 3 weeks | Attenuated tumor growth | [2] |

| Ovarian Cancer | Xenografts | 30 mg/kg IP, daily for 14 days | Decreased tumor size | [2] |

| Triple-Negative Breast Cancer (MDA-MB-231) | Xenografts | 60 mg/kg IP, daily for 14 days | Suppressed tumor growth | [2] |

| Pancreatic Ductal Adenocarcinoma (PANC1) | Xenografts in immunocompromised mice | 60 mg/kg IV, daily, 5 days/week for 14 injections | 80-90% reduction in human cancer cells | [2][16] |

| Pancreatic Cancer | Xenografts | Daily injections for 14 days | 90% reduction in cancer cells | [17][18][19] |

| Liver Cancer (HepG2) | Tumors in nude mice | Not specified | Inhibited tumor growth | [6][10] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should refer to the specific publications for detailed methodologies.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (and/or other compounds) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer to determine the DNA content and cell cycle distribution (G1, S, G2/M phases).

References

- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. This compound, an inhibitor of PARP-1, suppresses cell growth and enhances the suppressive effects of cisplatin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells [frontiersin.org]

- 16. The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. sciencedaily.com [sciencedaily.com]

- 19. Israeli scientists find way to treat deadly pancreatic cancer in 14 days | The Jerusalem Post [jpost.com]

The Role of PJ34 in DNA Repair: A Technical Guide for Researchers

An in-depth examination of the multifaceted PARP inhibitor, PJ34, and its implications for DNA repair, cell cycle regulation, and apoptosis in cancer therapy.

Introduction

This compound is a potent, cell-permeable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] These enzymes are critical components of the cellular machinery responsible for detecting and signaling DNA single-strand breaks (SSBs), a common form of DNA damage. By catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, PARPs recruit other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway. The inhibition of PARP activity by this compound has emerged as a promising strategy in cancer therapy, primarily through the mechanism of synthetic lethality. This guide provides a comprehensive technical overview of the function of this compound in DNA repair, its broader cellular effects, and the experimental methodologies used to elucidate its mechanisms of action.

Core Mechanism: Inhibition of PARP and Synthetic Lethality

The primary function of this compound in the context of DNA repair is the competitive inhibition of PARP-1 and PARP-2.[1] In normal cells, the inhibition of PARP-mediated SSB repair is not necessarily lethal, as the cell can utilize alternative, high-fidelity repair pathways such as homologous recombination (HR) to repair the double-strand breaks (DSBs) that arise from the collapse of replication forks at unrepaired SSBs.[3]

However, in cancer cells harboring mutations in genes essential for HR, such as BRCA1 or BRCA2, the inhibition of PARP by this compound becomes catastrophic.[1][3] These cancer cells are deficient in a key DSB repair pathway and become heavily reliant on PARP-mediated SSB repair for their survival. When this compound is introduced, the SSBs accumulate, leading to an overwhelming number of DSBs during DNA replication that cannot be repaired. This accumulation of extensive DNA damage triggers apoptosis, a form of programmed cell death, selectively eliminating the cancer cells while leaving healthy cells, with their intact HR pathway, relatively unharmed. This concept is known as synthetic lethality.[3]

Signaling Pathway of PARP Inhibition by this compound

Caption: Mechanism of this compound-induced synthetic lethality.

Beyond PARP Inhibition: Multifaceted Cellular Effects

Recent research has unveiled that the functional repertoire of this compound extends beyond simple PARP inhibition, encompassing the induction of mitotic arrest and apoptosis through pathways that may be independent of its canonical enzymatic targets, PARP-1 and PARP-2.[4][5]

Mitotic Arrest and Cell Cycle Regulation

Studies have demonstrated that this compound can induce a G2/M mitotic arrest in various cancer cell lines.[4][5] This effect is associated with the activation of the p53 tumor suppressor protein and the subsequent upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[4] The activation of this checkpoint pathway appears to be a crucial component of this compound's anti-proliferative effects. Interestingly, this mitotic arrest can occur independently of PARP-1 and PARP-2, suggesting that this compound may have off-target effects on other cellular components involved in cell cycle progression.[4][5]

Signaling Pathway of this compound-Induced Mitotic Arrest

Caption: this compound-induced p53/p21-dependent mitotic arrest.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous studies, providing valuable data for its preclinical and potential clinical applications.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (PARP-1) | ~20 nM - 110 nM | Enzyme Assay | [1][2] |

| IC50 (PARP-2) | ~20 nM - 86 nM | Enzyme Assay | [1][2] |

| IC50 (Tankyrase-1/2) | ~1 µM | Enzyme Assay | [1] |

| Tumor Cell Reduction | 90% | Pancreatic Cancer Xenografts | [6][7][8] |

| Tumor Growth Inhibition | Significant | Glioblastoma Xenografts | |

| Metastasis Prevention | Significant | Melanoma Xenografts | [1] |

Key Experimental Protocols

The following section outlines the detailed methodologies for key experiments cited in the study of this compound's function.

Cell Viability and Cytotoxicity Assays

1. MTT Assay:

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. Sulforhodamine B (SRB) Assay:

-

Principle: Measures total protein content, which correlates with cell number.

-

Protocol:

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye.

-

Solubilize the protein-bound dye with a Tris-base solution.

-

Measure the absorbance at 510 nm.

-

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining:

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.

-

Protocol:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Cell Cycle Analysis

Propidium Iodide (PI) Staining:

-

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).

-

Protocol:

-

Harvest and wash cells as for the apoptosis assay.

-

Fix the cells in cold 70% ethanol while vortexing to prevent clumping.

-

Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content by flow cytometry.

-

In Vivo Xenograft Models

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells.

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The treatment group receives this compound via a specified route (e.g., intraperitoneal, intravenous) and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

-

Experimental Workflow for In Vitro Analysis of this compound

Caption: In vitro experimental workflow for this compound.

Conclusion

This compound is a potent PARP inhibitor with a well-established role in inducing synthetic lethality in DNA repair-deficient cancer cells. Its mechanism of action, however, is proving to be more complex than initially understood, with evidence pointing to PARP-independent effects on cell cycle regulation and apoptosis. The continued investigation into the multifaceted activities of this compound, utilizing the robust experimental protocols outlined in this guide, will be crucial for optimizing its therapeutic application and for the development of next-generation DNA repair-targeting cancer therapies. The quantitative data and established methodologies provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | PARP | TargetMol [targetmol.com]

- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phenanthrene derivative this compound exclusively eradicates human pancreatic cancer cells in xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

PJ34: A Technical Guide to a Dual PARP-1 and PARP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PJ34, a potent phenanthridinone-based inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. We will explore its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for professionals in the fields of oncology, neuroprotection, and drug development.

Introduction and Chemical Profile

This compound, with the chemical name N-(6-Oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride, is a well-characterized small molecule inhibitor of the PARP enzyme family[1][2]. As a stable and cell-permeable compound, it has been extensively used in both in vitro and in vivo research to probe the functions of PARP enzymes and evaluate their therapeutic potential[1][3]. While initially developed for its neuroprotective effects in conditions like ischemia, its ability to interfere with DNA repair has made it a significant tool in cancer research[1][3].

| Property | Value | Reference |

| IUPAC Name | 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | [4] |

| Molecular Formula | C₁₇H₁₇N₃O₂ | [4] |

| Molecular Weight | 295.34 g/mol | [5] |

| Water Solubility | 22 mg/mL | [1] |

| Form | Hydrochloride salt is commonly used | [6] |

Mechanism of Action

This compound exhibits a dual mechanism of action that is concentration-dependent. At lower, nanomolar concentrations, it acts as a catalytic inhibitor of PARP-1 and PARP-2. At higher, micromolar concentrations, it can induce cancer cell death through mechanisms that are independent of PARP inhibition.

PARP-1 and PARP-2 are nuclear enzymes that act as primary sensors for DNA single-strand breaks (SSBs)[7]. Upon detecting a break, PARP-1/2 binds to the DNA and, using nicotinamide adenine dinucleotide (NAD⁺) as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and adjacent nuclear proteins, such as histones[7][8]. This process, known as PARylation, serves two main purposes: it creates a negatively charged scaffold to recruit other DNA repair proteins (like XRCC1) and it helps to decondense the chromatin structure, making the damaged site accessible to the repair machinery[7][8].

This compound functions as a competitive inhibitor, likely by occupying the NAD⁺ binding site on PARP-1 and PARP-2, thereby preventing the synthesis of PAR. This inhibition stalls the efficient repair of SSBs.

References

- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protective effects of this compound, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PJ-34 | C17H17N3O2 | CID 4858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PJ34 in Inducing Mitotic Catastrophe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PJ34, a phenanthrene derivative initially characterized as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a promising anti-cancer agent that induces a unique form of cell death known as mitotic catastrophe. This technical guide provides an in-depth analysis of the mechanisms through which this compound selectively triggers this process in cancer cells, its impact on crucial signaling pathways, and detailed experimental protocols for its study. Notably, the primary mechanism of this compound-induced mitotic catastrophe is increasingly understood to be independent of its PARP inhibition activity, instead involving the disruption of mitotic spindle organization. This guide synthesizes current research to offer a comprehensive resource for professionals in oncology and drug development.

Introduction

Mitotic catastrophe is a mode of cell death that results from aberrant mitosis, characterized by premature or inappropriate entry into mitosis, leading to the formation of multinucleated cells and subsequent cell death.[1] Unlike apoptosis, it is a p53-independent process, making it a particularly attractive therapeutic strategy for cancers with mutated or deficient p53.[1] this compound has been shown to exclusively eradicate a variety of human cancer cells while leaving normal proliferating cells unharmed.[2][3] Its cytotoxic activity is primarily attributed to the induction of irreparable defects in the mitotic spindle structure, culminating in mitotic catastrophe.[2][4]

Mechanism of Action of this compound

While this compound is a potent inhibitor of PARP1 and PARP2 (approximate IC50 of 20 nM) and also inhibits tankyrase-1 and tankyrase-2 (approximate IC50 of 1 μM), its ability to induce mitotic catastrophe in cancer cells appears to be largely independent of PARP1 and PARP2 inhibition.[2] Several studies have shown that other potent PARP inhibitors, such as ABT-888, do not replicate the mitotic arrest and cell death phenotype induced by this compound.[2] The core mechanism revolves around the disruption of the mitotic spindle, a critical structure for chromosome segregation.

Disruption of Mitotic Spindle Formation

This compound interferes with the post-translational modification of key proteins essential for the proper assembly and function of the mitotic spindle.[2] This leads to a cascade of structural and functional failures during mitosis:

-

Aberrant Spindle Poles and Microtubule Organization: Treatment with this compound results in distorted mitotic spindles with aberrant microtubules and malformed spindle poles.[2][5]

-

De-clustering of NuMA and Centrosomes: The Nuclear Mitotic Apparatus protein (NuMA) is crucial for the clustering of centrosomes at the spindle poles. This compound prevents the proper post-translational modification of NuMA, leading to its failure to cluster at the poles.[2][6] This, in turn, causes de-clustering of multiple centrosomes, a common feature in many cancer cells.[2]

-

Impaired Kinesin Function: The kinesins HSET (KifC1) and Kif18A are motor proteins vital for spindle stability and chromosome alignment. This compound's interference with their post-translational modification impairs their function.[2]

-

Chromosome Misalignment: The culmination of these defects is the inability of chromosomes to align properly at the metaphase plate. Instead, they remain scattered throughout the cell.[2][5]

This catastrophic failure of spindle organization activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest.[2] Unable to resolve the extensive spindle defects, the cancer cell ultimately undergoes mitotic catastrophe.[2]

Signaling Pathways

The induction of mitotic catastrophe by this compound involves the modulation of several cell cycle and checkpoint pathways.

-

Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached kinetochores due to spindle disruption leads to the activation of the SAC, which arrests the cell cycle in mitosis to prevent aneuploidy.[2]

-

p21-Dependent Mitotic Arrest: Studies have demonstrated that this compound induces a G2/M mitotic arrest that is dependent on the cyclin-dependent kinase inhibitor p21.[7][8] This p21 activation can occur through both p53-dependent and p53-independent pathways, highlighting the potential for this compound in p53-mutant cancers.[7][8] The mitotic arrest is sensitive to caffeine but insensitive to the Chk1 inhibitor UCN-01.[7][8]

-

ATM/ATR Pathway Involvement: this compound has been shown to activate the ATM/ATR checkpoint pathways.[7] While not absolutely required for the mitotic arrest, the absence of both ATM and ATR can attenuate the effect.[7]

Quantitative Data on this compound-Induced Mitotic Catastrophe

The following tables summarize quantitative data from various studies on the effects of this compound.

| Cell Line | This compound Concentration | Effect | Reference |

| M14 Melanoma | 10 µM | Induced severe mitotic defects and cell death. | [9] |

| U2OS | 25 µM, 50 µM | Significant reduction in pH3 positive mitotic nuclei. | [7] |

| MCF7 | 10 µM, 50 µM | G2/M accumulation evident by 6 hours. | [7] |

| HeLa | 10 µM, 50 µM | G2/M accumulation evident by 6 hours. | [7] |

| PANC1 (in vivo) | 60 mg/kg (daily IV) | 80-90% reduction in human cancer cells in tumors. | [2] |

| Various Cancer Cell Lines | Not specified | IC50 values reported to be higher than those for PARP inhibition. | [5] |

| Parameter | Value | Context | Reference |

| PARP1 IC50 | ~20 nM | In vitro enzyme inhibition. | [2] |

| PARP2 IC50 | ~20 nM | In vitro enzyme inhibition. | [2] |

| Tankyrase-1 IC50 | ~1 µM | In vitro enzyme inhibition. | [2] |

| Tankyrase-2 IC50 | ~1 µM | In vitro enzyme inhibition. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced mitotic catastrophe.

Cell Viability and Clonogenic Assay

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cells at a low density (e.g., 500-1000 cells/well in a 6-well plate).

-

Allow cells to attach overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle control.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

For clonogenic assays, replace the medium with fresh, drug-free medium after the initial treatment period and allow colonies to form over 10-14 days.

-

Fix the colonies with a mixture of methanol and acetic acid (3:1).

-

Stain the colonies with 0.5% crystal violet solution.

-

Count the number of colonies (typically >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.[9]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with this compound at desired concentrations and time points (e.g., 6, 24 hours).[7]

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The G2/M population will show a higher DNA content (4N) compared to the G1 population (2N).[5][7]

Immunofluorescence for Mitotic Spindle and Chromosome Analysis

Objective: To visualize the effects of this compound on the mitotic spindle and chromosome alignment.

Protocol:

-

Grow cells on coverslips in a petri dish.

-

Treat cells with this compound or vehicle control.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies against α-tubulin (for microtubules) and a marker for mitotic cells like phospho-histone H3 (Ser10) overnight at 4°C.[7]

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence or confocal microscope. Look for aberrant spindle morphology and misaligned chromosomes in this compound-treated cells.[2][9]

Visualizations

Signaling Pathway of this compound-Induced Mitotic Catastrophe

Caption: Signaling pathway of this compound-induced mitotic catastrophe.

Experimental Workflow for Studying this compound Effects

Caption: Experimental workflow for investigating this compound.

Conclusion and Future Perspectives

This compound represents a novel class of anti-cancer agents that induce mitotic catastrophe through a mechanism primarily independent of PARP1/2 inhibition. Its ability to selectively target cancer cells by disrupting the intricate machinery of the mitotic spindle opens new avenues for cancer therapy, particularly for tumors resistant to conventional treatments due to p53 mutations. Future research should focus on elucidating the precise molecular targets of this compound responsible for altering the post-translational modifications of spindle-associated proteins. Furthermore, combination therapies utilizing this compound with other anti-cancer drugs that target different phases of the cell cycle or DNA repair pathways could prove to be a highly effective strategy in a clinical setting. The continued investigation into the unique mechanism of this compound holds significant promise for the development of next-generation cancer therapeutics.

References

- 1. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Target: A Technical Guide to the PARP1-Independent Effects of PJ34

For Researchers, Scientists, and Drug Development Professionals

Abstract

PJ34, a potent phenanthrene-derived inhibitor of poly(ADP-ribose) polymerase (PARP), has garnered significant attention for its therapeutic potential in oncology. While its role in sensitizing cancer cells to DNA-damaging agents through PARP-1 inhibition is well-documented, a growing body of evidence reveals a distinct and equally compelling narrative: the potent, PARP1-independent cytotoxic effects of this compound. This technical guide delves into these off-target mechanisms, providing a comprehensive overview of the signaling pathways, experimental evidence, and methodologies required to investigate these phenomena. We present a consolidated resource for researchers aiming to understand and harness the full therapeutic spectrum of this compound, moving beyond its canonical role as a PARP inhibitor.

Introduction

The therapeutic strategy of targeting PARP enzymes, particularly PARP1, has yielded significant clinical success, especially in the context of BRCA-mutated cancers. This compound emerged as a powerful tool in this domain, with a low nanomolar IC50 for PARP1/2.[1][2] However, numerous studies have reported that at micromolar concentrations, this compound induces a unique form of cell death in cancer cells that is entirely independent of its PARP1-inhibitory activity.[1][3][4] This guide focuses on these PARP1-independent effects, which are primarily characterized by mitotic arrest, mitotic catastrophe, and apoptosis.[1][5][6] Understanding these alternative mechanisms is crucial for the rational design of novel cancer therapies and for re-evaluating the therapeutic potential of existing PARP inhibitors.

Quantitative Data on PARP1-Independent Effects of this compound

The PARP1-independent effects of this compound are observed at concentrations higher than those required for PARP1 inhibition. The following tables summarize the quantitative data from various studies, highlighting the concentration-dependent nature of these effects across different cancer cell lines.

Table 1: this compound-Induced Cell Cycle Arrest (PARP1-Independent)

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % of Cells in G2/M Phase | Reference |

| MCF7 | 10 | 24 | Increased phospho-H3 positive cells | [4] |

| MCF7 | 50 | 24 | Significant G2/M arrest | [4] |

| HeLa | 10 | 6 | G2/M accumulation | [4] |

| HeLa | 50 | 6 | G2/M accumulation | [4] |

| HTLV-I Transformed Cells | Not Specified | Not Specified | Arrested in G2/M phase | [7] |

Table 2: this compound-Induced Cytotoxicity and Apoptosis (PARP1-Independent)

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect | Reference |

| MCF-7 (doxorubicin-resistant) | 10-20 | 48 | Complete eradication | [1] |

| Triple-Negative Breast Cancer | 20-30 | 72-96 | Eradication | [1] |

| Pancreatic Cancer | 20-30 | 72-96 | Eradication | [1] |

| Ovary Cancer | 20-30 | 72-96 | Eradication | [1] |

| Colon Cancer | 20-30 | 72-96 | Eradication | [1] |

| Non-Small Cell Lung Cancer | 20-30 | 72-96 | Eradication | [1] |

| Calu-6, A549, H460 (metastatic lung) | 30 | 72 | Eradication | [1] |

| HEY (ovarian cancer) | 5 | Not Specified | Increased apoptosis (with cisplatin) | [8] |

| HEY (ovarian cancer) | 10 | Not Specified | Increased apoptosis (with cisplatin) | [8] |

| TOV112D (ovarian cancer) | 10 | Not Specified | Increased apoptosis (with cisplatin) | [9] |

| B16F10 (melanoma) | Not Specified | 48 | Mild cytotoxicity | [10] |

| B16F10 (melanoma) | Not Specified | 72 | Increased cytotoxicity | [10] |

Table 3: Off-Target Inhibition by this compound

| Target | IC50 (µM) | Reference |

| Pim1 Kinase | 3.7 | [11][12] |

| Pim2 Kinase | 16 | [11][12] |

| Tankyrase-1 | 1 | [1] |

| Tankyrase-2 | 1 | [1] |

| Matrix Metalloproteinase-2 (MMP-2) | ~56 | [1] |

Key Signaling Pathways and Mechanisms

The PARP1-independent effects of this compound converge on the disruption of mitosis, leading to a form of cell death known as mitotic catastrophe. This is achieved through a multi-pronged mechanism involving the activation of cell cycle checkpoints and interference with the mitotic machinery.

Induction of Mitotic Arrest via the ATM/ATR-p21 Axis

Studies have shown that this compound induces a G2/M mitotic arrest that is independent of PARP1 and PARP2.[3][4] This arrest is characterized by the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) checkpoint pathways.[4] A key downstream effector of this pathway is the cyclin-dependent kinase inhibitor p21, which is activated in both a p53-dependent and -independent manner.[3][4] The necessity of p21 for maintaining this growth arrest has been demonstrated.[3]

References

- 1. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PARP inhibitor this compound causes a PARP1-independent, p21 dependent mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small PARP inhibitor PJ-34 induces cell cycle arrest and apoptosis of adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound prevents cisplatin-induced hair cell loss via inhibition of PARP-1–AIF parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of pim kinases as novel targets for this compound with confounding effects in PARP biology - PubMed [pubmed.ncbi.nlm.nih.gov]

The PARP Inhibitor PJ34: A Technical Guide to its Impact on Cellular NAD+ Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme and substrate for several key enzymatic families, including Poly (ADP-ribose) polymerases (PARPs) and sirtuins. Cellular NAD+ levels are known to decline with age and under conditions of high cellular stress, contributing to a range of pathologies. PJ34, a potent inhibitor of PARP1 and PARP2, has emerged as a significant research tool and potential therapeutic agent. By blocking the catalytic activity of PARP enzymes, which are major consumers of NAD+ in response to DNA damage, this compound effectively preserves and restores intracellular NAD+ pools. This preservation of NAD+ enhances the activity of other NAD+-dependent enzymes, such as SIRT1, leading to downstream benefits including improved mitochondrial function, reduced inflammation, and enhanced cellular resilience. This guide provides a detailed overview of the mechanism of this compound, quantitative data on its effects, relevant experimental protocols, and visualizations of the core signaling pathways.

Introduction: The NAD+ World and the Role of PARP

Nicotinamide adenine dinucleotide (NAD+) is central to cellular metabolism, acting as a crucial coenzyme in redox reactions. Beyond its role in bioenergetics, NAD+ is a key signaling molecule consumed by three main classes of enzymes:

-

Sirtuins: NAD+-dependent deacetylases that regulate metabolism, DNA repair, and longevity.[1]

-

PARPs: Primarily involved in DNA repair and cell death signaling.

-

CD38/157: Ectoenzymes that regulate calcium signaling and immune responses.

Poly (ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage surveillance network.[2] Upon detection of DNA strand breaks, PARP1 becomes catalytically active, cleaving NAD+ into nicotinamide (NAM) and ADP-ribose. It then polymerizes the ADP-ribose units onto itself and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains.[3] This process is vital for recruiting DNA repair machinery. However, under conditions of excessive DNA damage, such as in aging or significant oxidative stress, PARP1 can become overactivated, leading to severe depletion of the cellular NAD+ pool.[2][4] This NAD+ depletion impairs the function of other NAD+-dependent enzymes like sirtuins, compromising mitochondrial health and overall cellular function.[2][5]

Mechanism of Action: this compound as an NAD+ Conserving Agent

This compound is a phenanthridinone-based small molecule that acts as a potent and specific inhibitor of PARP1 and PARP2. Its primary mechanism in the context of NAD+ metabolism is competitive inhibition of the NAD+ binding site on the PARP enzyme. By preventing PARP1/2 from consuming NAD+ to generate PAR polymers, this compound effectively conserves the intracellular NAD+ pool, particularly under conditions of cellular stress that would otherwise trigger PARP overactivation.[5][6]

This conservation of NAD+ has critical downstream consequences. With more NAD+ available, the activity of NAD+-dependent sirtuins, particularly SIRT1, is preserved or enhanced.[5][7] SIRT1 activation leads to the deacetylation of numerous target proteins, promoting mitochondrial biogenesis, reducing oxidative stress, and improving cellular function.[5] Therefore, this compound's effect is twofold: it directly prevents NAD+ depletion by PARPs and indirectly promotes the activity of protective enzymes like sirtuins.

Visualizing the Core Pathway and Logic

The following diagrams illustrate the signaling cascade, the logic behind this compound intervention, and a typical experimental workflow.

Caption: this compound inhibits PARP1, preventing NAD+ depletion and preserving SIRT1 activity.

Caption: this compound reverses age-related cellular decline by blocking the PARP1-NAD+ axis.

Quantitative Data Summary

While many studies confirm that this compound preserves or increases NAD+ levels, detailed quantitative data is often presented graphically rather than in tables. The following tables summarize the available quantitative and semi-quantitative findings from key studies.

Table 1: In Vitro Studies on this compound's Effect on Cellular NAD+

| Cell Type | Experimental Condition | This compound Concentration | Key Findings on NAD+ Levels | Reference(s) |

| Endothelial Progenitor Cells (EPCs) | H₂O₂-induced premature senescence | Not specified, but optimized to reduce PAR synthesis | Preserved intracellular NAD+ levels compared to H₂O₂-only treated cells. | [5][7] |

| Human Embryonic Kidney (HEK293) | Rotenone-induced mitochondrial stress | 25 µM | Restored cellular NAD+ levels at 4 hours post-rotenone treatment. | [6] |

| Neuronal Cell Line (SH-SY5Y) | Rotenone-induced mitochondrial stress | 50-100 µM | Required higher dose than HEK293 to achieve restoration of cell viability, implying NAD+ replenishment. | [6] |

| BV2 Microglial Cells | Lipopolysaccharide (LPS)-induced inflammation | 5 µM | Used in combination with NMN to mitigate LPS-induced damage; this compound helps restrain PARP1 activity. | [3] |

| Chicken Renal Tubular Epithelial Cells | Cadmium (Cd)-induced toxicity | Not specified | Reversed the Cd-induced decrease in NAD+ content and the NAD+/NADH ratio. | [8] |

Table 2: In Vivo Studies on this compound's Effect on Cellular NAD+

| Animal Model | Treatment Regimen | Tissue/Organ | Key Findings on NAD+ Levels | Reference(s) |

| Aged Mice (24-month-old C57BL/6) | 10 mg/kg/day, i.p., for 14 days | Vasculature (inferred) | Posited to restore cellular NAD+ levels, rescuing endothelial function and cognitive performance. Direct measurement not shown. | [2][9] |

| Chicken Embryos (CE) | Co-administered with TCDD (dioxin) | Liver and Thymus | Increased NAD+ levels in both organs compared to TCDD-only treated embryos. | [10] |

| Mouse Model of Mitochondrial Disease | Not specified | Skeletal Muscle and Brain | Increased NAD+ content in both tissues. | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature concerning this compound and NAD+ levels.

This protocol is adapted from studies on endothelial progenitor cells (EPCs).[5][7]

-

Cell Culture: Isolate and culture EPCs from human umbilical cord blood according to standard protocols. Maintain cells in EGM-2 medium supplemented with growth factors.

-

Induction of Senescence: Treat young EPCs (passage 3-5) with a sub-lethal dose of hydrogen peroxide (H₂O₂) to induce stress-induced premature senescence.

-

This compound Treatment: Following senescence induction, treat the cells with an optimized concentration of this compound. The optimal dose is determined by performing a dose-response curve and measuring the inhibition of PAR (poly ADP-ribose) synthesis via Western blot.

-

Incubation: Incubate cells for the desired experimental duration (e.g., 24-48 hours).

-

Harvesting: Harvest cells for downstream analysis, such as NAD+ quantification, Western blotting for protein expression, or functional assays.

This is a generalized protocol based on established high-performance liquid chromatography (HPLC) methods for NAD+ measurement.[11][12]

-

Sample Preparation:

-

Wash cultured cells (approx. 1-2 million) with ice-cold PBS.

-

Lyse the cells and extract metabolites by adding 0.3-0.5 mL of ice-cold 0.5 M perchloric acid (HClO₄). Scrape cells and collect the lysate.

-

For tissues, homogenize the snap-frozen sample in ice-cold HClO₄.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant (which contains NAD+) to a new tube.

-

Neutralize the extract by adding a potassium phosphate buffer or potassium hydroxide (KOH) until the pH is ~7.0.

-

Centrifuge again to remove the precipitated potassium perchlorate.

-

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column (e.g., LC-18-T).

-

Mobile Phase: Run a gradient using two buffers. For example:

-

Buffer A: 0.05 M Potassium Phosphate Buffer (pH 7.0).

-

Buffer B: 100% Methanol.

-

Run a gradient from 100% Buffer A to increasing concentrations of Buffer B over ~30 minutes to elute metabolites.

-

-

Detection: Monitor the column effluent using a UV detector at a wavelength of 261 nm. NAD+ typically elutes as a sharp, distinct peak.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of pure NAD+.

-

Calculate the NAD+ concentration in the samples by comparing their peak areas to the standard curve.

-

Normalize the final NAD+ amount to the total protein concentration of the initial cell lysate or the weight of the tissue sample.

-

Western blotting is used to assess the activity of PARP1 (via PAR levels) and the expression of related proteins.[5][13][14]

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween-20, TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Anti-PARP1 (to measure total PARP1 protein)

-

Anti-PAR (to measure PARP activity)

-

Anti-SIRT1 (to measure total SIRT1 protein)

-

Anti-GAPDH or β-Actin (as a loading control)

-

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.

Caption: Workflow for assessing this compound's effect on NAD+ in stressed cells.

Conclusion and Future Directions

The PARP inhibitor this compound serves as a powerful tool for modulating cellular NAD+ metabolism. By preventing the excessive consumption of NAD+ by PARP1 during periods of cellular stress, this compound effectively shores up the NAD+ pool, thereby supporting the activity of protective enzymes like SIRT1. This mechanism has shown therapeutic promise in preclinical models of aging, neurodegeneration, and metabolic disease.[1][2]

For researchers and drug development professionals, this compound remains a cornerstone for studying the intricate crosstalk between DNA damage, metabolism, and aging.[15][16] Future research should focus on obtaining more precise quantitative data on NAD+ flux in response to this compound treatment across various tissues and disease states. Furthermore, exploring the long-term efficacy and safety of next-generation PARP inhibitors in chronic, age-related diseases represents a critical and promising frontier in translational medicine.

References

- 1. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide mononucleotide combined with PJ-34 protects microglial cells from lipopolysaccharide-induced mitochondrial impairment through NMNAT3-PARP1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitor this compound Protects Mitochondria and Induces DNA-Damage Mediated Apoptosis in Combination With Cisplatin or Temozolomide in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP1 inhibitor (this compound) improves the function of aging-induced endothelial progenitor cells by preserving intracellular NAD+ levels and increasing SIRT1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. PARP1 inhibitor (this compound) improves the function of aging-induced endothelial progenitor cells by preserving intracellular NAD+ levels and increasing SIRT1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Post-translational Modification in Control of SIRT1 Stability during DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SIRT1/PARP1 crosstalk: connecting DNA damage and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antagonistic crosstalk between SIRT1, PARP-1, and -2 in the regulation of chronic inflammation associated with aging and metabolic diseases | Semantic Scholar [semanticscholar.org]

The Neuroprotective Potential of PJ34: A PARP Inhibitor for Neurological Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PJ34, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a promising neuroprotective agent in a variety of preclinical models of neurological injury, including stroke and traumatic brain injury. This document provides a comprehensive overview of the core scientific findings related to this compound's neuroprotective properties, with a focus on its mechanism of action, key signaling pathways, and efficacy data from pivotal in vitro and in vivo studies. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of future research in this area.

Introduction: The Role of PARP in Neuronal Cell Death

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critically involved in DNA repair and the maintenance of genomic stability. However, in the context of neurological injury, such as cerebral ischemia or trauma, excessive activation of PARP can lead to a form of programmed cell death known as parthanatos. This process is characterized by the depletion of cellular energy stores (NAD+ and ATP) and the release of apoptosis-inducing factor (AIF) from the mitochondria, ultimately culminating in neuronal demise.

This compound, by competitively inhibiting the catalytic activity of PARP, prevents this cascade of detrimental events, thereby preserving cellular energy and mitigating neuronal loss. Its neuroprotective effects have been demonstrated across multiple experimental paradigms, highlighting its potential as a therapeutic intervention for acute neurological conditions.

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound's neuroprotective action is the inhibition of PARP, which prevents the depletion of NAD+ and ATP, thus averting an energy crisis within the neuron. Beyond this central mechanism, this compound has been shown to modulate several downstream signaling pathways implicated in inflammation and cell survival.

Inhibition of the NF-κB Pathway

In models of traumatic brain injury, this compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response.[1][2][3] By preventing the upregulation of NF-κB, this compound leads to a decrease in the production of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and adhesion molecules like ICAM-1 and E-selectin.[1][4] This anti-inflammatory effect likely contributes significantly to its overall neuroprotective efficacy.

Figure 1: this compound inhibits the NF-κB signaling pathway.

Modulation of the BMP-2 Signaling Pathway

Interestingly, studies in non-neuronal cell types have revealed that this compound can also modulate the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway.[5][6] In mouse mesenchymal stem cells, this compound was found to suppress osteogenic differentiation by downregulating key components of the BMP-2 pathway, including Smad transcription factors.[5] While the direct implications for neuroprotection are still under investigation, this finding suggests that this compound may have broader effects on cellular differentiation and signaling than previously understood.

Quantitative Efficacy Data

The neuroprotective effects of this compound have been quantified in several key studies. The following tables summarize the significant findings from in vitro and in vivo experiments.

In Vitro Studies

| Model System | Endpoint | This compound Concentration | Result | Reference |

| Rat Cortical Neurons (Oxygen-Glucose Deprivation) | LDH Release | 30-1000 nM | Dose-dependent reduction in cell injury | [7][8][9] |

In Vivo Studies

| Animal Model | Injury Model | This compound Dosage | Administration Route | Key Findings | Reference |

| SV/129 Mice | 1h Middle Cerebral Artery Occlusion (MCAo) | 50 µg | Intraperitoneal | 40% reduction in infarct volume | [7][8][9] |

| Rats | 2h MCAo | 10 mg/kg | Intravenous | Significant reduction in infarct size, even when administered 10 min before reperfusion | [7][8] |

| Neonatal Mice | Permanent MCAo | 10 mg/kg | Not Specified | Reduced brain damage, particularly in rostral areas | [10][11] |

| Mice | Traumatic Brain Injury (CCI) | 10 mg/kg | Intraperitoneal | Reduced cerebral contusion and edema, improved neurological scores | [1][2] |

| Aged Mice | Aging-related cognitive decline | 10 mg/kg/day for 14 days | Intraperitoneal | Improved neurovascular coupling and cognitive performance | [12] |

| Swiss Mice | 1h MCAo | 25 mg/kg | Intraperitoneal | 26% reduction in infarct volume, improved neurological deficit | [4] |

Detailed Experimental Protocols

To aid in the replication and extension of these findings, detailed methodologies for the key experimental models are provided below.

In Vitro: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol is based on the methodology described in the study by Abdelkarim et al.[7][8][9]

Figure 2: Experimental workflow for the in vitro OGD model.

-

Cell Culture: Primary cortical neurons are harvested from E15-17 rat embryos and cultured in serum-free medium for 10 days.

-

Pre-treatment: Neurons are pre-treated with varying concentrations of this compound (30-1000 nM) or a vehicle control.

-

Oxygen-Glucose Deprivation: The culture medium is replaced with a glucose-free medium, and the cultures are placed in an anaerobic chamber to induce OGD.

-

Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.

-

Endpoint Analysis: Neuronal injury is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

In Vivo: Middle Cerebral Artery Occlusion (MCAo) in Rodents

This protocol is a generalized representation of the MCAo models used in the cited studies.[4][7][8][9]

Figure 3: Experimental workflow for the in vivo MCAo model.

-

Animal Preparation: Mice or rats are anesthetized.

-

Drug Administration: this compound or a vehicle control is administered via the specified route (e.g., intraperitoneal or intravenous) at a predetermined time relative to the ischemic insult.

-

Induction of Ischemia: The middle cerebral artery is occluded for a defined period (e.g., 1-2 hours) to induce focal cerebral ischemia.

-

Reperfusion: The occlusion is removed to allow for reperfusion, which typically lasts for up to 24 hours.

-

Endpoint Analysis: At the end of the reperfusion period, the animals are euthanized, and the brains are harvested for infarct volume measurement (e.g., using TTC staining). Neurological deficits are also often assessed using standardized scoring systems.

Conclusion and Future Directions

The collective evidence strongly supports the neuroprotective properties of this compound in preclinical models of acute neurological injury. Its ability to inhibit PARP, preserve cellular energy, and modulate inflammatory pathways makes it a compelling candidate for further investigation. Future research should focus on elucidating the full spectrum of its downstream signaling effects, optimizing dosing and therapeutic windows for different injury models, and ultimately, translating these promising preclinical findings into clinical trials for conditions such as ischemic stroke and traumatic brain injury. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel neuroprotective therapies.

References

- 1. Protective Functions of this compound, a Poly(ADP-ribose) Polymerase Inhibitor, Are Related to Down-Regulation of Calpain and Nuclear Factor-κB in a Mouse Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of PARP inhibitor, this compound, is related to down-regulation of calpain and NF-κB in a mouse model of TBI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective actions of this compound, a poly(ADP-ribose)polymerase inhibitor, on the blood-brain barrier after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of this compound, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP Inhibitor this compound Suppresses Osteogenic Differentiation in Mouse Mesenchymal Stem Cells by Modulating BMP-2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effects of this compound, a novel, potent inhibitor of poly(ADP-ribose) polymerase (PARP) in in vitro and in vivo models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Protective effects of this compound, a novel, potent inhibitor of poly(ADP...: Ingenta Connect [ingentaconnect.com]

- 10. mdpi.com [mdpi.com]

- 11. Poly(ADP-Ribose) Polymerase Inhibitor this compound Reduces Brain Damage after Stroke in the Neonatal Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment with the poly(ADP-ribose) polymerase inhibitor PJ-34 improves cerebromicrovascular endothelial function, neurovascular coupling responses and cognitive performance in aged mice, supporting the NAD+ depletion hypothesis of neurovascular aging - PMC [pmc.ncbi.nlm.nih.gov]

The PARP Inhibitor PJ34: A Technical Guide to its Impact on Angiogenesis and Metastasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PJ34, a potent phenanthrene-derived inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a significant molecule of interest in oncology research beyond its classical role in DNA damage repair. This technical guide provides an in-depth analysis of this compound's mechanisms of action in two critical aspects of cancer progression: angiogenesis and metastasis. Through the inhibition of key signaling pathways and molecular effectors, this compound demonstrates considerable promise as an anti-angiogenic and anti-metastatic agent. This document synthesizes quantitative data from pivotal studies, outlines detailed experimental protocols for assessing its efficacy, and visualizes the complex signaling networks modulated by this compound.

This compound's Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. This compound exerts its anti-angiogenic effects by disrupting key processes in endothelial cells, including proliferation, migration, and tube formation.

Quantitative Effects of this compound on Angiogenesis

The efficacy of this compound in inhibiting angiogenesis has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Assay Type | Model | This compound Concentration | Observed Effect | Reference |

| In Vivo Angiogenesis | Chicken Chorioallantoic Membrane (CAM) | 0.03 nmol/cm² | More effective inhibition of neovascularization than higher doses. | [1] |

| Chicken Chorioallantoic Membrane (CAM) | 0.3 nmol/cm² | Significant reduction in vascular length.[1] | [1] | |

| Chicken Chorioallantoic Membrane (CAM) | 3 or 30 nmol/cm² | Less effective inhibition compared to lower doses.[1] | [1] | |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 300 nM - 10 µM | Concentration-dependent inhibition of proliferation.[1] | [1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | Maximal inhibition of 22.3%.[1] | [1] | |

| Endothelial Cell Tube Formation | Human Umbilical Vein Endothelial Cells (HUVEC) on Matrigel | 300 nM | Significant reduction in tube-like network formation.[2] | [2] |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVEC) | 300 nM | Abolished migratory response to VEGF.[1] | [1] |

Signaling Pathways Modulated by this compound in Angiogenesis

This compound's anti-angiogenic activity is underpinned by its ability to interfere with critical signaling cascades initiated by vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. This compound has been shown to reduce the VEGF-stimulated phosphorylation of key downstream effectors.[1]

This compound's Anti-Metastatic Properties

Metastasis, the dissemination of cancer cells to distant organs, is the primary cause of cancer-related mortality. This compound demonstrates anti-metastatic potential primarily through the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion.

Quantitative Effects of this compound on Metastasis

This compound has been shown to directly inhibit the activity of MMP-2, a key gelatinase involved in ECM degradation.

| Target | Method | This compound Concentration (IC50) | Observed Effect | Reference |

| MMP-2 Activity | Substrate Degradation Assay | ~56 µM | Inhibition of MMP-2 enzymatic activity.[3][4] | [3][4] |

Mechanism of MMP-2 Inhibition and Impact on Metastasis

The inhibition of MMP-2 by this compound at concentrations higher than those required for PARP inhibition suggests a distinct mechanism of action.[3] This inhibition prevents the breakdown of the ECM, thereby hindering the invasion and migration of cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's effects.

In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

This assay provides an in vivo model to assess the effect of this compound on neovascularization.[5][6]

Protocol:

-

Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

On embryonic day 3 or 4, a small window is carefully made in the eggshell to expose the CAM.

-

On day 9, a sterile O-ring (1 cm²) is placed on the CAM surface.

-

This compound, dissolved in a suitable vehicle, is applied within the O-ring at desired concentrations (e.g., 0.03 to 30 nmol/cm²). A vehicle control is applied to a separate group of eggs.

-

The window is sealed, and the eggs are returned to the incubator for 48 hours.

-

After incubation, the CAM is fixed (e.g., with Carson's solution), excised, and photographed under a stereomicroscope.

-

The total length of the vessel network within the O-ring is quantified using image analysis software (e.g., NIH ImageJ).

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[2][7]

Protocol:

-

Thaw growth factor-reduced Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in serum-free medium.

-

Seed HUVECs (e.g., 2 x 10⁴ cells/well) onto the solidified Matrigel.

-

Treat the cells with various concentrations of this compound (e.g., 300 nM) or a vehicle control.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6-18 hours.

-

Visualize and photograph the tube-like networks using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Cell Migration: Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.[8][9]

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-8 hours) until the gap is closed in the control wells.

-

Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.

Cell Invasion: Transwell Invasion Assay

This assay quantifies the ability of cells to invade through a basement membrane matrix.[10]

Protocol:

-

Coat the upper surface of a Transwell insert (typically with 8 µm pores) with a thin layer of Matrigel and allow it to solidify.

-

Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

-

Add this compound at the desired concentration to the upper chamber.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS) to stimulate cell invasion.

-

Incubate the plate at 37°C for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

-

Count the number of stained cells in several microscopic fields to quantify cell invasion.

Conclusion and Future Directions

This compound exhibits potent anti-angiogenic and anti-metastatic properties through the modulation of key signaling pathways and direct inhibition of crucial enzymes. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology. Future research should focus on elucidating the precise molecular interactions between this compound and its targets, optimizing its delivery to tumor sites, and evaluating its efficacy in combination with other anti-cancer therapies in preclinical and clinical settings. The dual action of this compound on both angiogenesis and metastasis makes it a compelling candidate for the development of novel cancer therapeutics.

References

- 1. Inhibition of angiogenesis by the poly(ADP-ribose) polymerase inhibitor PJ-34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Modified Phenanthridine this compound Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.virginia.edu [med.virginia.edu]

- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Experimental Use of PJ34 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction